molecular formula C18H20N4O4S B2860210 N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-57-0

N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2860210
CAS No.: 852135-57-0
M. Wt: 388.44
InChI Key: PTEHGKOPRHBGCK-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole and its derivatives are known to have significant biological activities. They are used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole and its derivatives often involves a catalyst-free microwave-assisted procedure. This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole and its derivatives is complex, with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole and its derivatives are complex and often involve a series of steps .


Physical and Chemical Properties Analysis

Imidazo[2,1-b]thiazole and its derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Imidazo[2,1-b]thiazole Derivatives and Immunological Modulation

Imidazo[2,1-b]thiazole derivatives, including N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide, have been explored for their potential immunological effects, particularly in the modulation of CD2 receptor expression on human T lymphocytes. A study by Harraga et al. (1994) developed a series of substituted imidazo[2,1-b]thiazoles to investigate their in vitro immunological impact. The research aimed to identify compounds capable of regenerating the expression of CD2 receptors, indicating potential immunomodulatory applications. Favorable structural parameters included an aryl moiety on the C-6 position with methoxy or nitro groups and an ethyl ester on the C-3 position, suggesting specific structural features contribute to the observed immunological activity Harraga et al., 1994.

Antimicrobial and Antifungal Properties

Further research into imidazo[2,1-b]thiazole derivatives, such as those conducted by Chandrakantha et al. (2014), has revealed notable antimicrobial and antifungal properties. The study synthesized a series of compounds from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine, which included variations of the this compound structure. These compounds exhibited significant antimicrobial activities at concentrations of 0.5-1.0 mg/mL, highlighting their potential as antimicrobial agents. The antimicrobial activities were assessed through the well plate method, indicating zones of inhibition that suggest effectiveness against certain microbial strains Chandrakantha et al., 2014.

Potential Anti-inflammatory Applications

Another aspect of the scientific research applications of imidazo[2,1-b]thiazole derivatives involves their potential anti-inflammatory effects. Andreani et al. (2000) synthesized 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles from methoxy derivatives related to levamisole to test their effects on human neutrophil functions, including locomotion, superoxide generation, and lysozyme degranulation. Several derivatives exhibited significant inhibitory effects on these neutrophil functions, suggesting potential anti-inflammatory applications. The study underscores the importance of structural modifications in enhancing the biological activity of these compounds Andreani et al., 2000.

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazole and its derivatives depend on the specific compound and its intended use. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

The future directions for research on imidazo[2,1-b]thiazole and its derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on these compounds .

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-3-26-9-5-8-19-17(23)16-12(2)21-11-15(20-18(21)27-16)13-6-4-7-14(10-13)22(24)25/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHGKOPRHBGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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